Swertifrancheside

Übersicht

Beschreibung

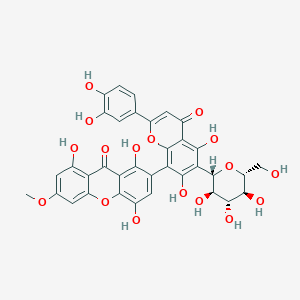

Swertifrancheside is a bioactive flavone-xanthone dimer first isolated from Swertia franchetiana (Gentianaceae) in 1994 . It is historically significant as the first compound in its class to exhibit inhibitory activity against HIV-1 reverse transcriptase (RT), a critical enzyme for viral replication . Structurally, it features a unique dimeric framework formed by a flavone unit linked to a xanthone moiety via a C–O–C bond, distinguishing it from monomeric xanthones or flavones .

Vorbereitungsmethoden

Swertifrancheside is typically isolated from the plant Swertia franchetiana through a series of chromatographic techniques. The isolation process involves the use of various solvents and chromatographic methods to separate the compound from other constituents of the plant . The structure of this compound is elucidated using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Analyse Chemischer Reaktionen

Swertifrancheside undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl groups in this compound can be oxidized to form quinones.

Reduction: The carbonyl groups in the xanthone moiety can be reduced to hydroxyl groups.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

HIV Reverse Transcriptase Inhibition

Swertifrancheside has been identified as a moderately potent inhibitor of HIV reverse transcriptase. This enzyme is crucial for the replication of the HIV virus, making it a target for antiretroviral therapies. The compound's structure, characterized as a flavone-xanthone C-glucoside, suggests that it may interact with the enzyme in a way that disrupts its function, thereby inhibiting viral replication. Research indicates that this compound can serve as a lead compound for the development of new antiretroviral drugs targeting HIV .

Antioxidant Properties

In addition to its antiviral activity, this compound exhibits significant antioxidant properties. Antioxidants are vital in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Studies have shown that this compound can scavenge free radicals and reduce oxidative damage in cellular models. This property positions it as a potential therapeutic agent for conditions exacerbated by oxidative stress .

Traditional Medicine Applications

This compound has also been utilized in traditional medicine practices, particularly in Asian cultures where Swertia franchetiana is used for its purported health benefits. The compound is believed to possess anti-inflammatory and hepatoprotective effects, making it relevant for treating liver diseases and inflammatory conditions. Ethnopharmacological studies highlight its historical use in managing ailments such as jaundice and hepatitis .

Potential in Cancer Therapy

Emerging research suggests that this compound may have anticancer properties. Preliminary studies indicate that it can induce apoptosis (programmed cell death) in cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects commonly associated with conventional chemotherapy. Further investigation into its mechanisms of action could pave the way for new cancer therapies leveraging this compound's unique properties .

Table: Summary of Research Findings on this compound

Wirkmechanismus

Swertifrancheside exerts its effects by inhibiting the activity of HIV-1 reverse transcriptase, an enzyme crucial for the replication of the HIV virus . The compound binds to the enzyme and prevents it from synthesizing DNA from the viral RNA template, thereby blocking the replication of the virus .

Vergleich Mit ähnlichen Verbindungen

Swertifrancheside’s bioactivity and structural attributes are contextualized below against related natural products, particularly those targeting HIV-1 RT or sharing xanthonoid frameworks.

Mechanistic and Potency Comparisons

Table 1: Anti-HIV-1 RT Activity of Selected Natural Compounds

Key Observations:

Potency : this compound is less potent than 1β-hydroxyaleuritolic acid 3-p-hydroxybenzoate (IC50 = 3.7 μM) but comparable to protolichesterinic acid (IC50 = 24 μM). Its moderate activity suggests a structure-activity relationship (SAR) dependent on dimerization rather than isolated functional groups .

Mechanistic Divergence: Unlike the non-competitive inhibitors 1β-hydroxyaleuritolic acid 3-p-hydroxybenzoate and protolichesterinic acid, this compound binds competitively to the template-primer complex, blocking RT’s access to nucleic acid substrates .

Structural Uniqueness: As a dimer, this compound occupies a niche among xanthonoids. Only ~12 xanthone dimers (e.g., swertipunicoside, phomoxanthone A) have been reported, none of which target HIV-1 RT .

Structural and Functional Contrasts with Other Xanthonoids

- This compound’s dimeric architecture may compensate for the absence of prenyl groups, enabling RT inhibition through steric hindrance .

- Flavonoid-Xanthone Hybrids: Rare in nature, these hybrids (e.g., candesin D) typically exhibit antioxidant or anticancer properties. This compound’s anti-HIV activity expands the therapeutic scope of this subclass .

Limitations and Advantages

- Limitations: this compound’s moderate potency compared to synthetic RT inhibitors (e.g., nevirapine, IC50 = 0.01–0.1 μM) restricts its clinical utility. However, its natural origin and non-toxicity make it a valuable scaffold for derivatization .

- Advantages : Its dual binding mechanism (template-primer competition and TTP mixed inhibition) may reduce viral resistance risks compared to single-target inhibitors .

Biologische Aktivität

Swertifrancheside is a naturally occurring compound isolated from the plant Swertia franchetiana , belonging to the Gentianaceae family. This compound has garnered attention due to its diverse biological activities, particularly its role as an inhibitor of HIV reverse transcriptase. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized as a flavone-xanthone C-glucoside with the molecular formula . Its structure is defined by the presence of multiple hydroxyl groups and a glucopyranosyl moiety, which contribute to its biological activity. The compound's structural features are crucial for its interaction with biological targets, particularly in inhibiting viral replication.

1. Anti-HIV Activity

This compound has been identified as a moderately potent inhibitor of HIV-1 reverse transcriptase, an enzyme critical for viral replication. In vitro studies have shown that this compound can effectively reduce viral load by interfering with the enzyme's activity. The mechanism involves binding to the active site of reverse transcriptase, thereby preventing the conversion of viral RNA into DNA, a vital step in the HIV life cycle .

2. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. This property is attributed to its ability to scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The antioxidant capacity of this compound may enhance cellular health and protect against damage caused by reactive oxygen species (ROS) .

3. Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory properties in various studies. It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to reduced inflammation in cellular models. This activity suggests potential applications in treating inflammatory diseases and conditions associated with chronic inflammation .

4. Anticancer Activity

Emerging evidence suggests that this compound may possess anticancer properties. Studies have shown cytotoxic effects against several cancer cell lines, indicating its potential as a therapeutic agent in oncology. The compound's ability to induce apoptosis (programmed cell death) in cancer cells further supports its role as an anticancer agent .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- HIV Inhibition Study : A study published in The American Journal of Chinese Medicine confirmed this compound's role as an HIV reverse transcriptase inhibitor, demonstrating its potential in antiretroviral therapy .

- Antioxidant Activity Assessment : Research conducted on various xanthones, including this compound, revealed significant antioxidant effects measured through DPPH radical scavenging assays, indicating its potential utility in preventing oxidative stress-related diseases .

- Cytotoxicity Evaluation : A study assessing the cytotoxic effects of this compound on different cancer cell lines found IC50 values ranging from 10 to 30 µg/mL, suggesting moderate to high potency against specific cancer types .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended methodologies for isolating and characterizing Swertifrancheside from natural sources?

- Methodological Guidance :

-

Extraction : Use solvent-based extraction (e.g., ethanol/water mixtures) optimized via response surface methodology to maximize yield .

-

Purification : Employ chromatographic techniques (e.g., HPLC with C18 columns) coupled with UV-Vis detection at λmax specific to this compound. Validate purity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

-

Quantification : Develop a validated LC-MS/MS protocol with calibration curves using certified reference materials (if available) .

- Example Data Table :

| Parameter | Optimal Condition | Validation Criteria (ICH Guidelines) |

|---|---|---|

| Solvent Ratio | 70% Ethanol | R² > 0.99 for yield optimization |

| Column Temperature | 25°C | Peak resolution > 1.5 |

| MS Ionization Mode | ESI-Negative | Molecular ion [M-H]<sup>-</sup> confirmed |

Q. How should experimental designs be structured to evaluate this compound’s bioactivity in preclinical models?

- Methodological Guidance :

- In vitro : Use dose-response assays (e.g., IC50 determination in cancer cell lines) with positive controls (e.g., doxorubicin) and triplicate replicates. Include cytotoxicity assays (e.g., MTT) to rule out nonspecific effects .

- In vivo : Apply randomized controlled trials (RCTs) in rodent models, adhering to ARRIVE guidelines. Use sample size calculations (e.g., G*Power) to ensure statistical power >80% .

- Data Analysis : Perform ANOVA with post-hoc tests (e.g., Tukey’s HSD) and report effect sizes (e.g., Cohen’s d) to avoid overreliance on p-values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of this compound across studies?

- Methodological Guidance :

- Variable Harmonization : Compare extraction protocols, purity levels (>95% recommended), and assay conditions (e.g., cell line origins, incubation times) .

- Meta-Analysis : Aggregate data from published studies using PRISMA guidelines. Apply random-effects models to account for heterogeneity and assess publication bias via funnel plots .

- Mechanistic Validation : Use siRNA knockdown or CRISPR-Cas9 models to confirm target engagement (e.g., AMPK/mTOR pathways) .

Q. What integrative approaches are effective for studying this compound’s multi-omics interactions (e.g., transcriptomics, metabolomics)?

- Methodological Guidance :

-

Experimental Design : Pair RNA-seq with LC-MS-based metabolomics in treated vs. control samples. Use batch correction to minimize technical variability .

-

Data Integration : Apply weighted gene co-expression network analysis (WGCNA) or pathway enrichment tools (e.g., MetaboAnalyst 5.0) to link gene clusters with metabolite shifts .

-

Validation : Cross-verify findings with qPCR (transcripts) and stable isotope tracing (metabolite fluxes) .

- Example Workflow :

Sample Collection → RNA-seq + Metabolomics → Data Preprocessing → Network Analysis → Mechanistic Hypothesis → Targeted Validation

Q. How can data integrity and reproducibility be ensured in this compound research?

- Methodological Guidance :

- Protocol Standardization : Pre-register methods on platforms like protocols.io and share raw data (spectra, chromatograms) via repositories (e.g., Zenodo, MetaboLights) .

- Blinded Analysis : Implement double-blinding in bioactivity assays and use automated pipetting systems to reduce human error .

- FAIR Compliance : Ensure datasets are Findable, Accessible, Interoperable, and Reusable (FAIR) by embedding metadata using ISA-Tab standards .

Q. What advanced statistical methods are suitable for analyzing this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

- Methodological Guidance :

- Compartmental Modeling : Use non-linear mixed-effects modeling (NONMEM) to estimate absorption/distribution parameters .

- Time-Course Analysis : Apply Bayesian hierarchical models to correlate plasma concentrations (LC-MS/MS data) with biomarker changes (e.g., inflammatory cytokines) .

- Software : Utilize Phoenix WinNonlin for PK curve fitting and SimBiology for mechanistic simulations .

Cross-Disciplinary and Innovation-Focused Questions

Q. How can computational chemistry enhance the understanding of this compound’s structure-activity relationships (SAR)?

- Methodological Guidance :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with target proteins (e.g., COX-2). Validate with molecular dynamics (MD) simulations (NAMD/GROMACS) .

- QSAR Modeling : Train machine learning models (e.g., random forest) on bioactivity data to identify critical functional groups .

- Synthetic Feasibility : Apply retrosynthetic tools (e.g., Chematica) to propose derivatization pathways .

Q. What strategies are recommended for standardizing this compound quantification across heterogeneous plant extracts?

- Methodological Guidance :

- Method Validation : Follow ICH Q2(R1) guidelines for specificity, linearity (R² ≥ 0.995), and recovery rates (85–115%) .

- Matrix Effects : Use standard addition methods in LC-MS to correct for ion suppression/enhancement .

- Inter-Lab Studies : Organize round-robin trials with ≥3 labs to harmonize quantification protocols .

Q. Ethical and Translational Considerations

Q. How can ethnopharmacological data inform the prioritization of this compound for specific therapeutic applications?

- Methodological Guidance :

- Ethnobotanical Surveys : Conduct structured interviews with traditional healers, coded via NVivo for thematic analysis .

- Bioassay-Guided Fractionation : Pair ethnopharmacological claims with high-throughput screening (e.g., 384-well assays) to identify active fractions .

- Comparative Studies : Contrast traditional preparations (decoctions) with purified this compound in in vivo efficacy models .

Q. What frameworks support the ethical use of machine learning in this compound research?

- Methodological Guidance :

- Data Curation : Annotate datasets with ontology terms (e.g., ChEBI, PubChem) to ensure algorithmic interpretability .

- Bias Mitigation : Apply SHAP (SHapley Additive exPlanations) to audit model decisions for confounding variables .

- Transparency : Publish code on GitHub with Jupyter notebooks detailing preprocessing and hyperparameter tuning .

Eigenschaften

IUPAC Name |

2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-8-yl]-1,4,8-trihydroxy-6-methoxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H28O17/c1-49-11-5-15(39)22-19(6-11)51-33-17(41)7-12(26(42)24(33)29(22)45)21-28(44)25(35-32(48)31(47)27(43)20(9-36)52-35)30(46)23-16(40)8-18(50-34(21)23)10-2-3-13(37)14(38)4-10/h2-8,20,27,31-32,35-39,41-44,46-48H,9H2,1H3/t20-,27-,31+,32-,35+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAANJQNFIJSRTK-KYRPIRIWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC3=C(C=C(C(=C3C2=O)O)C4=C5C(=C(C(=C4O)C6C(C(C(C(O6)CO)O)O)O)O)C(=O)C=C(O5)C7=CC(=C(C=C7)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C2C(=C1)OC3=C(C=C(C(=C3C2=O)O)C4=C5C(=C(C(=C4O)[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C(=O)C=C(O5)C7=CC(=C(C=C7)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H28O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00165961 | |

| Record name | Swertifrancheside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00165961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

720.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155740-03-7 | |

| Record name | 2-[2-(3,4-Dihydroxyphenyl)-6-β-D-glucopyranosyl-5,7-dihydroxy-4-oxo-4H-1-benzopyran-8-yl]-1,4,8-trihydroxy-6-methoxy-9H-xanthen-9-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155740-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Swertifrancheside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155740037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Swertifrancheside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00165961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.